molecular formula C7H10N4 B1424963 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propanenitrile CAS No. 60866-60-6

3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propanenitrile

Cat. No. B1424963
CAS RN: 60866-60-6
M. Wt: 150.18 g/mol
InChI Key: TYBLNWJCFRAZAB-UHFFFAOYSA-N
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Description

“3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propanenitrile” is a chemical compound with the empirical formula C7H14N4 . It is a solid substance .


Molecular Structure Analysis

The molecular structure of “3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propanenitrile” can be represented by the SMILES string Cc1nc(C)n(CCCN)n1 . The InChI key for this compound is UUJBKYUVARGEOD-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propanenitrile” is a solid substance . Its molecular weight is 154.21 .

Scientific Research Applications

  • Antibacterial and Antifungal Properties : A study by Rajasekaran, Murugesan, and Anandarajagopal (2006) synthesized novel compounds using 3-(1H-benzo[d][1,2,3]triazol-1-yl)propanenitrile. These compounds exhibited moderate antibacterial activity against Bacillus subtilis and antifungal activity against Candida albicans (Rajasekaran, Murugesan, & Anandarajagopal, 2006).

  • Fungicidal Activities : Itoh, Tanaka, Ohta, and Takeshiba (2001) developed silicon-containing derivatives of 2-aryl-3-(1H-1,2,4-triazol-1-yl)propanenitriles with enhanced fungicidal activities against rice sheath blight and powdery mildew on cucumber (Itoh, Tanaka, Ohta, & Takeshiba, 2001).

  • Synthesis of Alkyl-2-((5-Phenethyl-4-R-1,2,4-Triazole-3-yl)thio)acet(propan,benz)imidates : Research by Tatyana et al. (2019) involved synthesizing new compounds using 3-(1H-1,2,4-triazol-1-yl)propanenitrile derivatives. These compounds were characterized for their physical and chemical properties, contributing to the development of new chemical entities (Tatyana et al., 2019).

  • Development of High-Density Energetic Materials : Thottempudi and Shreeve (2011) synthesized salts of trinitromethyl-substituted triazoles using similar compounds. These energetic materials were identified for their high density, moderate to good thermal stability, and excellent detonation properties (Thottempudi & Shreeve, 2011).

  • Carbonyl-Molybdenum Complexes : Macleod, Tieknik, and Young (1996) studied the reaction of KBH4 with 3,5-dimethyl-1,2,4-triazole to yield potassium hydrotris(3,5-dimethyl-1,2,4-triazol-1-yl) borate. This research contributes to organometallic chemistry and the development of new complexes (Macleod, Tieknik, & Young, 1996).

Future Directions

The future directions for “3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propanenitrile” and related compounds could involve further exploration of their potential biological activities . For instance, some 1,2,4-triazole derivatives have shown promising anticancer activities , suggesting potential applications in drug development.

properties

IUPAC Name

3-(3,5-dimethyl-1,2,4-triazol-1-yl)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N4/c1-6-9-7(2)11(10-6)5-3-4-8/h3,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYBLNWJCFRAZAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=N1)C)CCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propanenitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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